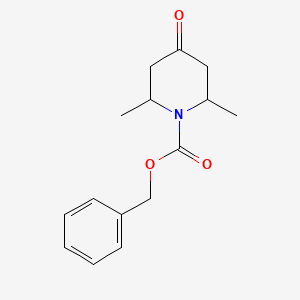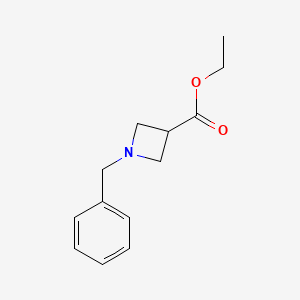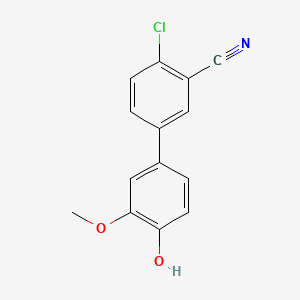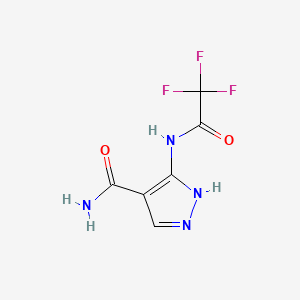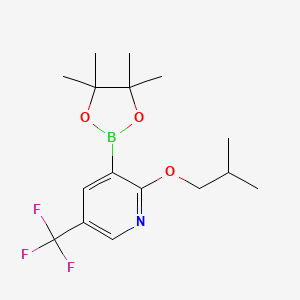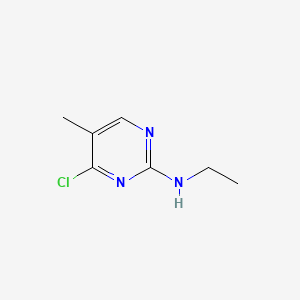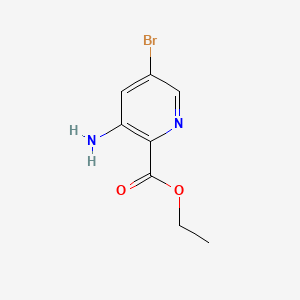![molecular formula C20H16N2O B597316 7-Phenyl-5-phenylmethoxyimidazo[1,2-a]pyridine CAS No. 1207839-26-6](/img/structure/B597316.png)
7-Phenyl-5-phenylmethoxyimidazo[1,2-a]pyridine
Descripción general
Descripción
7-Phenyl-5-phenylmethoxyimidazo[1,2-a]pyridine: is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a fused imidazole and pyridine ring system with a benzyloxy group at the 5-position and a phenyl group at the 7-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-5-phenylmethoxyimidazo[1,2-a]pyridine typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of the imidazo[1,2-a]pyridine core with benzyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction between the imidazo[1,2-a]pyridine core and phenylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
7-Phenyl-5-phenylmethoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can be performed on the imidazo[1,2-a]pyridine core to yield dihydroimidazo[1,2-a]pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyloxy group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include alkoxides, thiolates, and amines.
Major Products
The major products formed from these reactions include benzoic acid derivatives, dihydroimidazo[1,2-a]pyridine derivatives, and various substituted imidazo[1,2-a]pyridines.
Aplicaciones Científicas De Investigación
7-Phenyl-5-phenylmethoxyimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 7-Phenyl-5-phenylmethoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, such as kinases and G-protein-coupled receptors.
Pathways Involved: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the benzyloxy and phenyl groups.
5-(Benzyloxy)-imidazo[1,2-a]pyridine: Similar structure but lacks the phenyl group.
7-Phenylimidazo[1,2-a]pyridine: Similar structure but lacks the benzyloxy group.
Uniqueness
7-Phenyl-5-phenylmethoxyimidazo[1,2-a]pyridine is unique due to the presence of both the benzyloxy and phenyl groups, which contribute to its distinct chemical and biological properties. These substituents enhance its stability, solubility, and bioactivity compared to similar compounds.
Propiedades
Número CAS |
1207839-26-6 |
|---|---|
Fórmula molecular |
C20H16N2O |
Peso molecular |
300.361 |
Nombre IUPAC |
7-phenyl-5-phenylmethoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C20H16N2O/c1-3-7-16(8-4-1)15-23-20-14-18(17-9-5-2-6-10-17)13-19-21-11-12-22(19)20/h1-14H,15H2 |
Clave InChI |
YGZQCFGCGOSEJQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC(=CC3=NC=CN23)C4=CC=CC=C4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
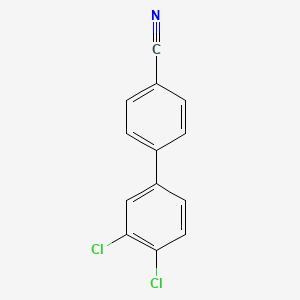
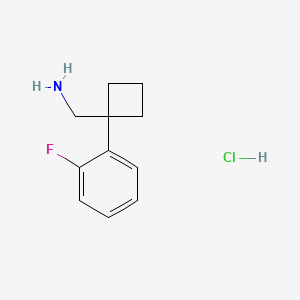
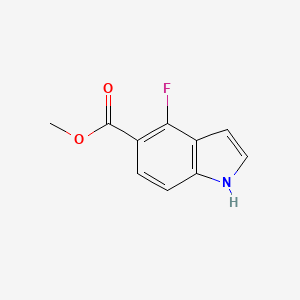
![5-[4'-Carboxy-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B597237.png)
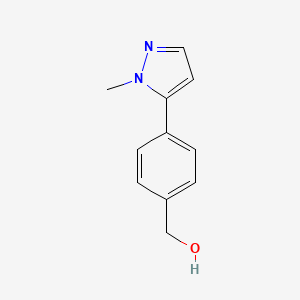
![4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile](/img/structure/B597241.png)
